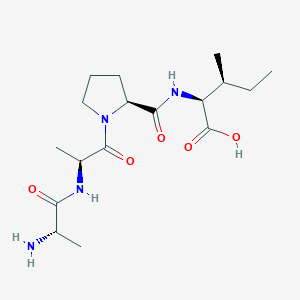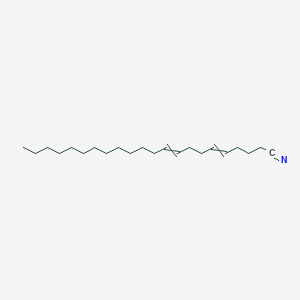
Docosa-5,9-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of docosa-5,9-dienenitrile typically involves the reaction of a suitable precursor with a nitrile source under controlled conditions. One common method is the hydrocyanation of docosa-5,9-diene using hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature and pressure are carefully controlled to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Docosa-5,9-dienenitrile can undergo several types of chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
科学研究应用
Docosa-5,9-dienenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of docosa-5,9-dienenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds in the hydrocarbon chain can participate in various biochemical reactions, potentially modulating cellular processes.
相似化合物的比较
Similar Compounds
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds, known for its role in brain and eye health.
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with five double bonds, important for cardiovascular health.
Uniqueness
Docosa-5,9-dienenitrile is unique due to the presence of a nitrile group and its specific double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
485322-60-9 |
|---|---|
分子式 |
C22H39N |
分子量 |
317.6 g/mol |
IUPAC 名称 |
docosa-5,9-dienenitrile |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,17-18H,2-12,15-16,19-21H2,1H3 |
InChI 键 |
WYDZEELLEQTYKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC=CCCC=CCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)

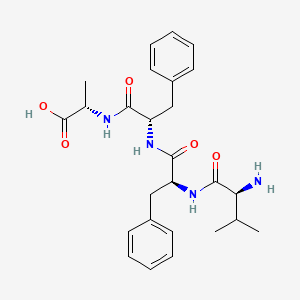
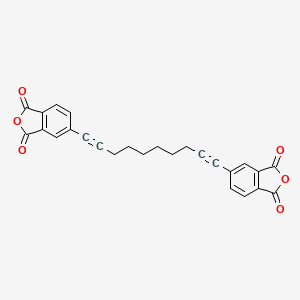
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
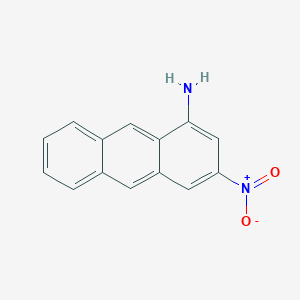
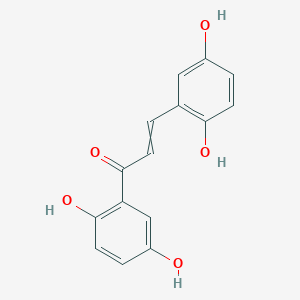
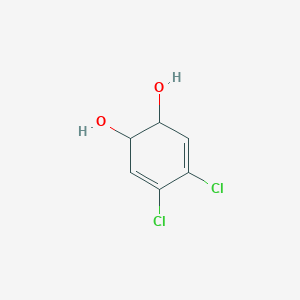

![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

